6-Aminoquinoline-2-carbonitrile
Overview
Description
6-Aminoquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry due to their chemical reactivity and thermal stability.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 6-aminoquinoline-2-carbonitrile, are known to have a broad range of chemical and biological behavior . They are often used in optoelectronics and are essential for the manufacturing of new OLED devices .
Mode of Action
A computational study based on the dft/td-dft approach was performed to explore various properties of 6-aminoquinoline . The study explored the geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline . The lowest excited state is possibly the π to π* charge-transfer (CT) state .
Biochemical Pathways
Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications .
Result of Action
Quinoline derivatives have been of particular concern in medicinal and organic chemistry . They display a broad range of chemical and biological behavior .
Action Environment
It was observed that on increasing the solvent polarity, both the emission and absorption maxima showed a bathochromic shift .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which include 6-Aminoquinoline-2-carbonitrile, have been extensively investigated in different fields, with a wide range of practical applications .
Cellular Effects
Quinoline derivatives have been shown to exhibit a broad range of chemical and biological behavior . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Molecular Mechanism
It is known that the lowest excited state is possibly the π to π* charge-transfer (CT) state .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives have chemical reactivity and thermal stability .
Preparation Methods
The synthesis of 6-Aminoquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions .
Chemical Reactions Analysis
6-Aminoquinoline-2-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, nanostructured TiO2, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of molecular iodine can lead to the formation of polycyclic quinoline derivatives .
Scientific Research Applications
6-Aminoquinoline-2-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds, including antimalarial, antimicrobial, and anticancer agents . In materials science, it is investigated for its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials . Additionally, it has applications in the field of photochemistry and photophysics due to its broad range of chemical and biological behavior .
Comparison with Similar Compounds
6-Aminoquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as 6-aminoquinoline and 2-aminoquinoline. These compounds share similar structural features but differ in their specific substituents and functional groups . For example, 6-aminoquinoline is known for its use in the synthesis of antimalarial drugs, while 2-aminoquinoline derivatives exhibit fungicidal activity .
Properties
IUPAC Name |
6-aminoquinoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSXGNVLRTGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627531-51-5 | |
Record name | 6-aminoquinoline-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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